molecular formula C33H48O4 B1585130 3,3,3',3'-Tetramethyl-5,5',6,6'-tetrapropoxy-1,1'-spirobiindane CAS No. 89929-65-7

3,3,3',3'-Tetramethyl-5,5',6,6'-tetrapropoxy-1,1'-spirobiindane

Cat. No.: B1585130
CAS No.: 89929-65-7
M. Wt: 508.7 g/mol
InChI Key: XFCRUFLAYQTRRX-UHFFFAOYSA-N
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Description

3,3,3',3'-Tetramethyl-5,5',6,6'-tetrapropoxy-1,1'-spirobiindane is a complex organic compound characterized by its intricate molecular structure This compound belongs to the spirobiindane family, which consists of fused bicyclic systems

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3',3'-Tetramethyl-5,5',6,6'-tetrapropoxy-1,1'-spirobiindane typically involves multi-step organic reactions. One common approach is the reaction of spirobiindane derivatives with propylating agents under controlled conditions. The reaction conditions often require the use of strong bases and high temperatures to facilitate the propoxylation process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and reliability of the compound.

Chemical Reactions Analysis

Types of Reactions: 3,3,3',3'-Tetramethyl-5,5',6,6'-tetrapropoxy-1,1'-spirobiindane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong nucleophiles.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound. These products can exhibit different physical and chemical properties, making them suitable for various applications.

Scientific Research Applications

Chemistry: In chemistry, 3,3,3',3'-Tetramethyl-5,5',6,6'-tetrapropoxy-1,1'-spirobiindane is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a probe or inhibitor in biochemical assays. Its ability to interact with specific biomolecules makes it valuable for studying enzyme activities and cellular processes.

Medicine: The compound has shown potential in medicinal chemistry, where it can be used as a precursor for the development of new drugs. Its structural features may contribute to the design of pharmaceuticals with improved efficacy and reduced side effects.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings. Its chemical stability and versatility make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism by which 3,3,3',3'-Tetramethyl-5,5',6,6'-tetrapropoxy-1,1'-spirobiindane exerts its effects depends on its specific application. For example, in biochemical assays, it may act as an inhibitor by binding to the active site of an enzyme, thereby preventing its catalytic activity. The molecular targets and pathways involved can vary based on the biological system and the intended use of the compound.

Comparison with Similar Compounds

  • 3,3,3',3'-Tetramethyl-1,1'-spirobiindane-5,5',6,6'-tetraol

  • 5,5',6,6'-Tetrahydroxy-3,3,3',3'-tetramethyl-1,1'-spirobiindane

Uniqueness: 3,3,3',3'-Tetramethyl-5,5',6,6'-tetrapropoxy-1,1'-spirobiindane stands out due to its propoxy groups, which confer distinct chemical properties compared to its hydroxyl counterparts. These propoxy groups enhance its solubility in organic solvents and improve its reactivity in certain chemical reactions.

Properties

IUPAC Name

1,1,1',1'-tetramethyl-5,5',6,6'-tetrapropoxy-3,3'-spirobi[2H-indene]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H48O4/c1-9-13-34-27-17-23-25(19-29(27)36-15-11-3)33(21-31(23,5)6)22-32(7,8)24-18-28(35-14-10-2)30(20-26(24)33)37-16-12-4/h17-20H,9-16,21-22H2,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFCRUFLAYQTRRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C2C(=C1)C(CC23CC(C4=CC(=C(C=C34)OCCC)OCCC)(C)C)(C)C)OCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H48O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90348342
Record name 3,3,3',3'-Tetramethyl-5,5',6,6'-tetrapropoxy-1,1'-spirobiindane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89929-65-7
Record name 1,1'-Spirobi[1H-indene], 2,2',3,3'-tetrahydro-3,3,3',3'-tetramethyl-5,5',6,6'-tetrapropoxy-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3,3,3',3'-Tetramethyl-5,5',6,6'-tetrapropoxy-1,1'-spirobiindane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90348342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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